molecular formula C10H7N5OS B12430904 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine

6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine

Cat. No.: B12430904
M. Wt: 250.29 g/mol
InChI Key: JFSXSNSCPNFCDM-RALIUCGRSA-N
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Description

6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine is a compound that features a unique combination of a deuterated phenyl group and a sulfinyl-tetrazolo-pyridazine moiety. The presence of deuterium atoms in the phenyl ring can significantly alter the compound’s physicochemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine typically involves multiple steps, starting with the deuteration of the phenyl ring. This can be achieved through a series of hydrogen-deuterium exchange reactions under specific conditions. The deuterated phenyl group is then introduced into the tetrazolo[1,5-b]pyridazine framework through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle the complex multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the tetrazole ring could lead to various reduced forms of the compound .

Scientific Research Applications

6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

    Biology: Investigated for its potential as a bioisostere in drug design, where deuterium substitution can affect metabolic stability and pharmacokinetics.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced biological activity. The sulfinyl-tetrazolo-pyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylsulfinyltetrazolo[1,5-b]pyridazine: The non-deuterated analog of the compound.

    6-(2,3,4,5,6-Pentadeuteriophenyl)tetrazolo[1,5-b]pyridazine: Lacks the sulfinyl group but retains the deuterated phenyl ring.

    6-(2,3,4,5,6-Pentadeuteriophenyl)sulfonyl-tetrazolo[1,5-b]pyridazine: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

The uniqueness of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine lies in the combination of deuterium atoms and the sulfinyl-tetrazolo-pyridazine framework. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H7N5OS

Molecular Weight

250.29 g/mol

IUPAC Name

6-(2,3,4,5,6-pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H/i1D,2D,3D,4D,5D

InChI Key

JFSXSNSCPNFCDM-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)C2=NN3C(=NN=N3)C=C2)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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